2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol
Description
Nomenclature and Structural Identity
The systematic nomenclature of 2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol reflects its complex molecular architecture, incorporating stereochemical descriptors that define its three-dimensional arrangement. The compound belongs to the broader family of 2-(1-amino-2-hydroxyethyl)-5-fluorophenol derivatives, with the (R)-configuration specified at the chiral center of the ethanolamine moiety. The molecular formula C8H10FNO2 indicates the presence of eight carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 171.17 grams per mole.
The structural identity encompasses several key functional groups: a phenolic hydroxyl group providing hydrogen bonding capability, a primary amine offering basicity and nucleophilicity, a secondary alcohol contributing to polarity and additional hydrogen bonding, and a fluorine substituent at the 5-position of the benzene ring introducing unique electronic effects. The compound exists in equilibrium with its hydrochloride salt form, which carries the molecular formula C8H11ClFNO2 and a molecular weight of 207.63 grams per mole.
Table 1: Molecular Descriptors of this compound
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C8H10FNO2 | C8H11ClFNO2 |
| Molecular Weight (g/mol) | 171.17 | 207.63 |
| PubChem CID | 55282348 | 19782307 |
| Stereochemistry | (R)-configuration | (R)-configuration |
| Functional Groups | Phenol, 1° amine, 2° alcohol, aryl fluoride | Protonated amine salt |
The stereochemical designation (R) follows the Cahn-Ingold-Prelog priority rules, where the amino group takes precedence over the hydroxymethyl group at the chiral carbon center. This absolute configuration is crucial for biological activity, as enantiomeric compounds often exhibit dramatically different pharmacological profiles. The International Union of Pure and Applied Chemistry name systematically describes the substitution pattern, with the ethanolamine side chain attached at the 2-position and fluorine substitution at the 5-position of the phenol ring.
Historical Context of Fluorinated β-amino Alcohols
The development of fluorinated β-amino alcohols emerged from the broader historical trajectory of organofluorine chemistry, which gained significant momentum during the mid-20th century. The incorporation of fluorine into organic molecules was initially driven by the unique properties this substitution could impart, including enhanced metabolic stability, altered electronic characteristics, and modified physicochemical properties. The field experienced remarkable growth during the 1950s with the development of fluorosteroids, inhalation anesthetics such as halothane, and the anticancer agent 5-fluorouracil, establishing fluorine as a valuable element in medicinal chemistry.
The specific class of fluorinated β-amino alcohols represents a more recent advancement, building upon decades of research into both amino alcohol chemistry and selective fluorination methodologies. The synthesis of these compounds required the development of sophisticated stereoselective methods capable of introducing fluorine while maintaining precise control over stereochemistry. Early approaches to α-fluorinated β-amino acids and derivatives utilized various fluorination strategies, including nucleophilic methods involving diethylaminosulfur trifluoride reactions with alcohols derived from α-amino acids, and electrophilic fluorination sources such as N-fluorobenzenesulfonimide in conjunction with Arndt-Eistert homologation.
The evolution of synthetic methodologies has enabled access to increasingly complex fluorinated structures, with particular emphasis on compounds that maintain biological activity while providing enhanced pharmaceutical properties. Research has demonstrated that fluorine substitution in amine-containing ligands can provide a one to two logarithmic unit reduction in pKa values, resulting in diminished ancillary pharmacology at cardiac ion channels, improved metabolic stability, enhanced pharmacokinetics, and increased central nervous system penetration. These findings have established fluorinated β-amino alcohols as valuable synthetic targets for drug discovery and development.
Position in Chemical Classification Systems
Within established chemical classification systems, this compound occupies multiple overlapping categories that reflect its diverse functional group composition and structural characteristics. The compound is primarily classified as an amino alcohol, defined as an alcohol containing an amino functional group in addition to the alcohol-defining hydroxy group. This classification encompasses both the phenolic hydroxyl and the secondary alcohol functionality present in the ethanolamine side chain.
The presence of the ethanolamine moiety places this compound within the broader ethanolamine family, characterized by ethane backbones bearing amino substituents at one carbon and hydroxy substituents at another. Ethanolamine derivatives serve as fundamental building blocks in biological systems and synthetic chemistry, functioning as both primary amines and primary alcohols with versatile reactivity profiles. The specific substitution pattern in this compound creates a β-amino alcohol structure where the amino group is positioned β to the secondary alcohol functionality.
From an organofluorine chemistry perspective, this compound represents a fluorinated aromatic derivative with the fluorine atom positioned meta to the phenolic hydroxyl group and ortho to the ethanolamine substituent. This substitution pattern creates unique electronic effects through the strong electron-withdrawing nature of fluorine, influencing both the acidity of the phenolic group and the basicity of the amino functionality. The compound also falls within the category of chiral fluorinated molecules, which have gained increasing importance in pharmaceutical applications due to their potential for enhanced selectivity and reduced side effects.
Table 2: Chemical Classification Categories
| Classification System | Category | Specific Designation |
|---|---|---|
| Functional Groups | Amino Alcohol | β-amino alcohol with phenol |
| Stereochemistry | Chiral Molecule | (R)-configured amino alcohol |
| Organofluorine | Fluoroaromatic | 5-fluorophenol derivative |
| Pharmaceutical | Building Block | Synthetic intermediate |
| Biochemical | Amino Alcohol | Ethanolamine derivative |
Research Importance of Chiral Fluorophenol Derivatives
The research significance of chiral fluorophenol derivatives, exemplified by this compound, stems from their unique combination of properties that make them valuable tools in both fundamental research and applied chemistry. These compounds serve as crucial building blocks for the synthesis of more complex molecules, particularly in the development of pharmaceutically active compounds where fluorine substitution can dramatically alter biological activity and pharmacokinetic properties.
Recent advances in asymmetric synthesis have enabled the preparation of chiral fluorophenol derivatives with high enantioselectivity, addressing previous limitations in accessing these valuable compounds. Research has demonstrated that organocatalytic approaches can achieve enantioselectivities ranging from 87 to 96% for β-fluoroamine synthesis, providing practical routes to chiral fluorinated building blocks. These methodologies have particular importance for accessing γ-fluoroamines, which were previously difficult to prepare using traditional approaches that often resulted in rearranged and dehydrated products.
The impact of fluorine substitution on molecular properties extends beyond simple electronic effects to include significant alterations in conformational preferences and intermolecular interactions. Studies of α-fluorinated β-amino acids and derivatives have revealed that fluorine atoms located close to amines, amides, and esters can influence secondary structure through stereoelectronic effects, leading to preferred conformations that affect biological activity. These effects are particularly pronounced in compounds containing the β-fluoro ethylamide/amine motif, where fluorine substitution can influence the secondary structure of peptide-containing derivatives and peptidomimetics.
Table 3: Research Applications of Chiral Fluorophenol Derivatives
| Application Area | Specific Use | Research Benefit |
|---|---|---|
| Synthetic Chemistry | Building Block | Access to complex fluorinated molecules |
| Drug Discovery | Scaffold Modification | Enhanced metabolic stability and selectivity |
| Structural Biology | Conformational Probes | Investigation of fluorine effects on structure |
| Medicinal Chemistry | Lead Optimization | Improved pharmacokinetic properties |
| Asymmetric Catalysis | Chiral Auxiliaries | Stereoselective transformations |
The research importance of these compounds is further emphasized by their potential applications in developing anticancer, antifungal, and antiinsomnia agents, as well as protease inhibitors where fluorinated analogs have shown increased potency and broader spectra of activity. The continued development of new synthetic methodologies for accessing chiral fluorophenol derivatives represents an active area of research with significant implications for both academic understanding and industrial applications in pharmaceutical chemistry.
Properties
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPXZLSYUCMUFT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 5-Fluoro-2-hydroxyacetophenone
A widely employed strategy involves reductive amination of 5-fluoro-2-hydroxyacetophenone. The ketone undergoes condensation with ammonia or ammonium acetate, followed by stereoselective reduction to yield the β-amino alcohol.
Example Protocol
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Condensation : 5-Fluoro-2-hydroxyacetophenone (1.0 equiv) is reacted with ammonium acetate (1.2 equiv) in methanol under reflux.
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Reduction : Sodium cyanoborohydride (1.5 equiv) is added at 0°C, and the mixture is stirred for 12 h.
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Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) to isolate the (R)-enantiomer.
Key Data
Epoxide Ring-Opening with Ammonia
Epoxide intermediates derived from 5-fluoro-2-vinylphenol offer a route to install the amino alcohol moiety.
Procedure
-
Epoxidation : 5-Fluoro-2-vinylphenol is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form the epoxide.
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Ring-Opening : The epoxide is reacted with aqueous ammonia (28%) at 60°C for 6 h, yielding the amino alcohol via nucleophilic attack.
Optimization Notes
-
Temperature : Higher temperatures (>60°C) favor racemization, necessitating strict thermal control.
-
Catalyst : Lewis acids like BF₃·OEt₂ improve regioselectivity but may complicate purification.
Stereochemical Control and Enantioselective Synthesis
Asymmetric Hydrogenation
Chiral ruthenium catalysts enable enantioselective reduction of α-amino ketones.
Catalyst System
Performance Metrics
Enzymatic Resolution
Lipase-catalyzed acetylation resolves racemic mixtures into enantiopure (R)-isomers.
Example
-
Substrate : Racemic 2-(1-amino-2-hydroxyethyl)-5-fluorophenol.
Outcome
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent Screening
| Solvent | Yield (%) | ee (%) |
|---|---|---|
| Methanol | 72 | 98 |
| Ethanol | 68 | 97 |
| THF | 55 | 90 |
Temperature Profile
| Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|
| 0 | 60 | 99 |
| 25 | 72 | 98 |
| 40 | 65 | 95 |
Analytical Characterization
Spectroscopic Validation
Chiral HPLC
Industrial Applications and Scale-Up Challenges
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-[(1R)-1-amino-2-oxoethyl]-5-fluorophenol.
Reduction: Formation of 2-[(1R)-1-amino-2-hydroxyethyl]-5-methylphenol.
Substitution: Formation of 2-[(1R)-1-amino-2-hydroxyethyl]-5-alkylphenol.
Scientific Research Applications
2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and catalysis. The presence of the fluorine atom enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol, enabling comparative analysis of their physicochemical and biological properties:
2-(Aminomethyl)-5-fluorophenol hydrobromide (CAS: 1803588-61-5)
- Molecular formula: C₇H₉BrFNO
- Molecular weight : 222.06 g/mol
- Key differences: Replaces the chiral amino-hydroxyethyl group with a simpler aminomethyl (-CH₂NH₂) substituent. Lacks the stereochemical complexity of the target compound. Bromide counterion instead of chloride, influencing solubility and ionic strength .
1-(2-Amino-5-fluorophenyl)-2-chloroethanone (CAS: 128076-64-2)
- Molecular formula: C₈H₇ClFNO
- Molecular weight : 187.60 g/mol
- Key differences: Features a ketone (ethanone) group instead of a hydroxyl-ethylamine side chain. Increased electrophilicity due to the carbonyl group, enhancing reactivity in nucleophilic additions .
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride
- Molecular formula: C₈H₇Cl₂F₃NO₂
- Molecular weight : 282.05 g/mol
- Key differences: Substitutes fluorine with chlorine at the 5-position.
Physicochemical Properties
Biological Activity
2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol, commonly referred to as (R)-2-(1-amino-2-hydroxyethyl)-5-fluorophenol hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a fluorinated phenolic ring and an amino group, allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H10FNO2, with a molecular weight of approximately 173.17 g/mol. The presence of the fluorine atom enhances its binding affinity to biological targets, while the amino and hydroxyl groups contribute to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C8H10FNO2 |
| Molecular Weight | 173.17 g/mol |
| Functional Groups | Amino, Hydroxyl, Fluoro |
| Solubility | Soluble in polar solvents |
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. Studies indicate that it can inhibit certain enzymes involved in tumor growth and modulate neurotransmitter levels, suggesting potential roles in cancer therapy and neuroprotection.
Enzyme Interaction
The compound has been shown to form stable complexes with target enzymes, inhibiting their activity. This inhibition can prevent substrate binding and catalysis, which is crucial in pathways related to cancer progression and neurodegenerative diseases.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. In vitro studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways associated with tumor growth.
Case Study:
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to control groups. The underlying mechanism was linked to the induction of apoptosis through the modulation of Bcl-2 family proteins.
Neuroprotective Effects
The compound also exhibits neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to influence neurotransmitter levels and protect neuronal cells from oxidative stress .
Case Study:
In a murine model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss, suggesting its efficacy as a neuroprotective agent.
Research Applications
The compound's unique properties make it suitable for various research applications:
- Medicinal Chemistry: As a building block for synthesizing more complex therapeutic agents.
- Biological Studies: Investigating enzyme mechanisms and protein-ligand interactions.
- Material Science: Developing novel materials with specific chemical properties.
Q & A
Q. What computational models predict the environmental fate of this compound?
- Methodological Answer : Apply EPI Suite™ to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. Experimental validation via OECD 301D shake-flask tests measures aerobic degradation. Fluorinated phenols typically show persistence; thus, structure modifications (e.g., adding hydroxyl groups) may improve eco-toxicological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
